molecular formula C17H17N3O2 B250707 2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Cat. No.: B250707
M. Wt: 295.34 g/mol
InChI Key: KZLLRHIONPCVEU-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes an oxazolo[4,5-b]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps:

  • Formation of the Oxazolo[4,5-b]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

  • Attachment of the Phenyl Group: : The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated oxazolo[4,5-b]pyridine in the presence of a palladium catalyst.

  • Formation of the Propanamide Moiety: : The final step involves the introduction of the propanamide group. This can be done by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine under conditions such as catalytic hydrogenation.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chlor

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-8-6-11(7-9-12)15-20-14-13(22-15)5-4-10-18-14/h4-10H,1-3H3,(H,19,21)

InChI Key

KZLLRHIONPCVEU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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